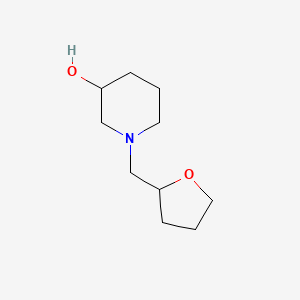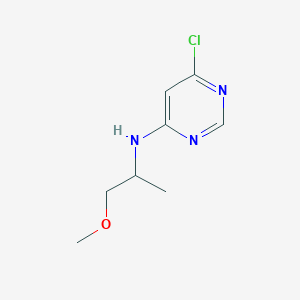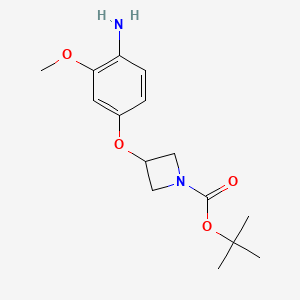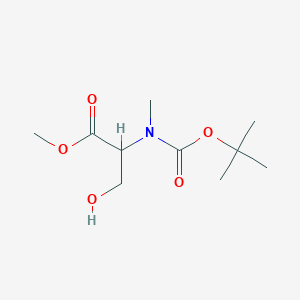
2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid
Descripción general
Descripción
“2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid” is a chemical compound with the molecular formula C9H10N2O2 . It has a molecular weight of 178.19 .
Molecular Structure Analysis
The molecular structure of “2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a cyclopropyl group, a methyl group, and a carboxylic acid group .Aplicaciones Científicas De Investigación
Synthesis of Derivatives and Reactions:
- Barmaki et al. (2013) conducted a study on the synthesis of derivatives from a similar compound, 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one. They explored various reactions producing compounds like carboxylate derivatives and copper salts. This research highlights the chemical reactivity and potential applications in synthesizing new compounds with varying properties (Barmaki, Valiyeva, Maharramovm, Allaverdiyev, 2013).
Process Chemistry in Industrial Applications:
- Patil et al. (2008) described the process chemistry of 4,6-Dihydroxy-2-methylpyrimidine, a compound structurally related to 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid. They emphasized its importance in the preparation of high explosives and medicinal products, providing insights into the economic and efficient synthesis of such compounds (Patil, Jadhav, Radhakrishnan, Soman, 2008).
Crystal Structure Prediction and Molecular Interactions:
- Collins et al. (2010) investigated intermolecular interactions involving 2-amino-4-methylpyrimidine, which shares structural similarities with 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid. Their research focused on cluster analysis and crystal structure prediction, highlighting the significance of these compounds in understanding crystalline solid states (Collins, Wilson, Gilmore, 2010).
Pharmacological Applications:
- A study by Stansfield et al. (2004) on 5,6-Dihydroxypyrimidine-4-carboxylic acids, which are related to the compound , explored their role as hepatitis C virus (HCV) NS5B polymerase inhibitors. This demonstrates the potential biomedical applications of pyrimidine derivatives in antiviral drug development (Stansfield, Avolio, Colarusso, Gennari, Narjes, Pacini, Ponzi, Harper, 2004).
Antimycobacterial Activities:
- Senthilkumar et al. (2009) synthesized novel quinoline-3-carboxylic acids with a cyclopropyl group, analogous to 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid, and evaluated their antimycobacterial properties. This illustrates the importance of such compounds in developing treatments for bacterial infections, including tuberculosis (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, Sriram, 2009).
Propiedades
IUPAC Name |
2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-5-4-7(9(12)13)11-8(10-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPZNOBLMUUKFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



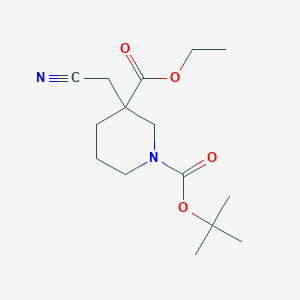

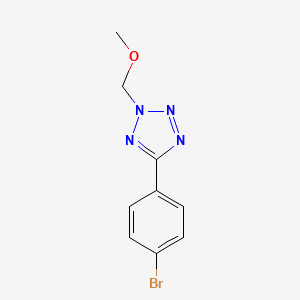
![1-Methyl-4-[(1-methyl-3-pyrrolidinyl)methyl]piperazine](/img/structure/B1467851.png)




